molecular formula C21H22N4O2S B2849218 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-13-4

3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2849218
CAS No.: 2034464-13-4
M. Wt: 394.49
InChI Key: VLGMXSKSIWVSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a piperidine ring substituted at the 1-position by a 2-(ethylthio)benzoyl group. This structure combines a heterocyclic scaffold known for diverse bioactivity with a sulfur-containing benzoyl-piperidine moiety, which may enhance pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name

3-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-28-18-8-4-3-6-16(18)20(26)24-12-9-15(10-13-24)25-14-23-19-17(21(25)27)7-5-11-22-19/h3-8,11,14-15H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMXSKSIWVSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Piperidine Derivative: : The synthesis typically begins with the formation of a piperidine derivative. A common method involves the reaction of piperidine with an appropriate benzoyl chloride in the presence of a base like triethylamine.

  • Introduction of Ethylthio Group: : This step includes the nucleophilic substitution of an ethylthio group onto the benzoyl ring. This can be achieved using ethylthiolate in the presence of a mild base under controlled temperature conditions.

  • Cyclization to Form Pyrido-Pyrimidinone Core: : The final step involves the cyclization of the intermediate compounds to form the pyrido-pyrimidinone core. This is usually done through a multi-step reaction involving cyclization reagents like polyphosphoric acid or other suitable catalysts.

Industrial Production Methods

On an industrial scale, the synthesis might involve optimized processes such as:

  • Continuous flow reactions to ensure uniform reaction conditions.

  • Use of catalysts to lower the energy requirements.

  • Purification steps employing crystallization or chromatography techniques to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the ethylthio group, to form sulfoxides or sulfones. Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often used.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzoyl moiety, transforming it into the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents, alkylating agents.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Substituted piperidines and pyrido-pyrimidinones.

Scientific Research Applications

3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has found applications in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as a modulator of biochemical pathways.

  • Medicine: : Explored for its therapeutic potential, particularly in the context of anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio group and pyrido-pyrimidinone core are critical for its binding affinity and specificity. It can modulate pathways involved in cell proliferation, apoptosis, or signal transduction, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The pyrido[2,3-d]pyrimidinone core is a privileged scaffold in medicinal chemistry. Key modifications and their impacts include:

Compound Name Substituents/Modifications Biological Activity Reference
5a () 2-Hydrazinyl, 5-phenyl, 7-pyridin-3-yl Kinase inhibition (in vitro)
K1-K5 () 3-(2-(2-phenylthiazol-4-yl)ethyl) Cytotoxicity against cancer cell lines
53d () 8-(4-(2-(4-(trifluoromethyl)benzyl)piperidinyl)ethyl)-1H-pyrazolyl Cell-penetrant kinase inhibition
Triazolo derivatives () Fused triazolo ring Anticancer activity (MCF-7, HepG2)
  • Key Insight: The pyrido[2,3-d]pyrimidinone core tolerates diverse substitutions (e.g., hydrazinyl, thiazole, pyrazole) without losing bioactivity. The 3-position (N-substitution) is critical for modulating cytotoxicity, as seen in K1-K5, while 8-substitutions (e.g., 53d) improve cell permeability .

Piperidine Ring Modifications

The piperidine moiety in the target compound is substituted with a 2-(ethylthio)benzoyl group. Similar piperidine-containing analogs include:

Compound Name Piperidine Substitution Activity/Notes Reference
54c () 4-Methoxyphenyl Improved solubility, moderate cytotoxicity
53a () 4-Chlorobenzyl Kinase inhibition (cell-based assays)
54m () 2,4-Difluorophenyl Enhanced metabolic stability
  • Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl-piperidine moiety enhance kinase affinity, while ethylthio groups (as in the target compound) may improve lipophilicity and membrane penetration .

Sulfur-Containing Substituents

The ethylthio group in the target compound contrasts with other sulfur-based modifications:

Compound Name Sulfur Functionalization Activity Reference
2-(Methylthio) () Methylthio at C2 Intermediate for further derivatization
Thiadiazoles () Thiadiazole fused to core Anti-breast cancer (MCF-7)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves multi-step reactions, including coupling of the pyrido[2,3-d]pyrimidin-4(3H)-one core with functionalized piperidine derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for facilitating nucleophilic substitutions .
  • Temperature control : Reflux conditions (e.g., 80–120°C) are often required for cyclization steps .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) may enhance reaction efficiency .

Q. How can the structural integrity of this compound be confirmed after synthesis?

A combination of spectroscopic and analytical methods is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly for chiral centers .
  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.